molecular formula C25H44O6 B1593945 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)- CAS No. 26264-02-8

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)-

Cat. No.: B1593945
CAS No.: 26264-02-8
M. Wt: 440.6 g/mol
InChI Key: HRQQEXIVBZHHOQ-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)- is a complex organic compound with a molecular formula of C22H44O6. It is known for its unique structure, which includes a nonylphenoxy group attached to a tetraoxatetradecan-1-ol backbone. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to interact with different molecular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)- typically involves the reaction of nonylphenol with tetraethylene glycol under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the etherification process. The reaction conditions often include temperatures ranging from 60°C to 120°C and may require a solvent such as toluene or xylene to dissolve the reactants .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production. Parameters such as reactant concentration, flow rate, and temperature are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)- is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: It is used in cell culture media to enhance the solubility of hydrophobic compounds.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.

    Industry: It is used in the production of detergents, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)- primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their solubilization and stabilization in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)- is unique due to its combination of a tetraoxatetradecan backbone with a nonylphenoxy group. This structure provides it with enhanced surfactant properties, making it more effective in reducing surface tension and solubilizing hydrophobic compounds compared to its analogs .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O6/c1-2-3-4-5-6-7-8-11-24-12-9-10-13-25(24)31-23-22-30-21-20-29-19-18-28-17-16-27-15-14-26/h9-10,12-13,26H,2-8,11,14-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQQEXIVBZHHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074826
Record name 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26264-02-8
Record name 14-(Nonylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026264028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-(nonylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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